molecular formula C9H10N2S B056781 4,6-Dimethyl-benzothiazol-2-ylamine CAS No. 64036-71-1

4,6-Dimethyl-benzothiazol-2-ylamine

Cat. No.: B056781
CAS No.: 64036-71-1
M. Wt: 178.26 g/mol
InChI Key: JJNKKYPHNWIYFW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H10N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,6-dimethyl-2-aminobenzenethiol with a suitable electrophile, such as a halogenated compound, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of 4,6-Dimethyl-1,3-benzothiazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen, nitro, or other functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,3-benzothiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the dimethyl groups.

    2-Aminobenzothiazole: Similar structure but without the methyl groups at positions 4 and 6.

    4-Methyl-1,3-benzothiazol-2-amine: Contains only one methyl group at position 4.

Uniqueness

4,6-Dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of two methyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

4,6-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKKYPHNWIYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214022
Record name Benzothiazole, 2-amino-4,6-dimethyl-
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Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64036-71-1
Record name 2-Benzothiazolamine, 4,6-dimethyl-
Source CAS Common Chemistry
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Record name 4,6-Dimethyl-2-benzothiazolamine
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Record name 64036-71-1
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Record name Benzothiazole, 2-amino-4,6-dimethyl-
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Record name 4,6-Dimethyl-1,3-benzothiazol-2-amine
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Record name 4,6-DIMETHYL-2-BENZOTHIAZOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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